molecular formula C23H29NO B14136778 2,6-Di-tert-butyl-4-(2-methyl-1H-indol-3-yl)phenol CAS No. 88973-00-6

2,6-Di-tert-butyl-4-(2-methyl-1H-indol-3-yl)phenol

Cat. No.: B14136778
CAS No.: 88973-00-6
M. Wt: 335.5 g/mol
InChI Key: HWDKWDLUQNIFDV-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-(2-methyl-1H-indol-3-yl)phenol is a complex organic compound known for its unique structure and properties. This compound features a phenolic core substituted with two tert-butyl groups and an indole moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-tert-butyl-4-(2-methyl-1H-indol-3-yl)phenol typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-(2-methyl-1H-indol-3-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

2,6-Di-tert-butyl-4-(2-methyl-1H-indol-3-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-Di-tert-butyl-4-(2-methyl-1H-indol-3-yl)phenol exerts its effects is primarily through its antioxidant properties. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage. The indole moiety may also interact with various molecular targets, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Di-tert-butyl-4-(2-methyl-1H-indol-3-yl)phenol is unique due to the presence of the indole moiety, which imparts additional biological activity and potential therapeutic applications compared to other similar antioxidants.

Properties

CAS No.

88973-00-6

Molecular Formula

C23H29NO

Molecular Weight

335.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-(2-methyl-1H-indol-3-yl)phenol

InChI

InChI=1S/C23H29NO/c1-14-20(16-10-8-9-11-19(16)24-14)15-12-17(22(2,3)4)21(25)18(13-15)23(5,6)7/h8-13,24-25H,1-7H3

InChI Key

HWDKWDLUQNIFDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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